molecular formula C13H16N4O B6631995 1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea

1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea

Cat. No.: B6631995
M. Wt: 244.29 g/mol
InChI Key: CBJJTPXAFSCQEG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea is a synthetic organic compound that features a cyanophenyl group and a piperidinyl urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea typically involves the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved through the nitration of a suitable phenyl precursor followed by reduction to form the corresponding amine, which is then converted to the cyanophenyl derivative.

    Synthesis of the piperidinyl urea: The piperidinyl urea moiety can be synthesized by reacting piperidine with an isocyanate or by using a phosgene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The cyanophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas or other derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The cyanophenyl and piperidinyl urea moieties could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-cyanophenyl)-3-[(3S)-piperidin-3-yl]urea: A stereoisomer with potentially different biological activity.

    1-(4-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea: A positional isomer with the cyanophenyl group in a different position.

    1-(3-cyanophenyl)-3-[(4R)-piperidin-4-yl]urea: A structural isomer with the piperidinyl group in a different position.

Uniqueness

1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea is unique due to its specific stereochemistry and functional groups, which can influence its biological activity and chemical reactivity. The combination of the cyanophenyl and piperidinyl urea moieties may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-8-10-3-1-4-11(7-10)16-13(18)17-12-5-2-6-15-9-12/h1,3-4,7,12,15H,2,5-6,9H2,(H2,16,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJJTPXAFSCQEG-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.